
5,5,5-Trifluoro-3,3-dimethylpent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-3,3-dimethylpent-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond and three fluorine atoms attached to the terminal carbon. This compound is part of the alkyne family and is known for its unique chemical properties due to the electron-withdrawing effect of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-3,3-dimethylpent-1-yne typically involves the reaction of 3,3-dimethylbutyne with a fluorinating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trifluoro-3,3-dimethylpent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5,5-Trifluoro-3,3-dimethylpent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its role in the design of new drugs with improved metabolic stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoro-3,3-dimethylpent-1-yne involves its interaction with various molecular targets. The electron-withdrawing effect of the fluorine atoms makes the compound highly reactive towards electrophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,5-Trifluoro-1-phenylpent-3-en-1-yne: Similar in structure but contains a phenyl group.
3,3,3-Trifluoropropyne: Contains fewer carbon atoms and lacks the dimethyl groups.
1,1,1-Trifluoro-2-propyn-1-ol: Contains a hydroxyl group instead of the dimethyl groups.
Uniqueness
5,5,5-Trifluoro-3,3-dimethylpent-1-yne is unique due to the presence of both the trifluoromethyl group and the dimethyl groups, which impart distinct chemical properties. The combination of these groups makes the compound highly reactive and useful in various synthetic applications.
Propriétés
Formule moléculaire |
C7H9F3 |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
5,5,5-trifluoro-3,3-dimethylpent-1-yne |
InChI |
InChI=1S/C7H9F3/c1-4-6(2,3)5-7(8,9)10/h1H,5H2,2-3H3 |
Clé InChI |
QIGPGXXIBQYCNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(F)(F)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






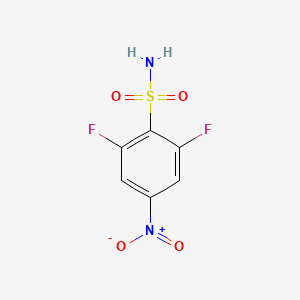
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

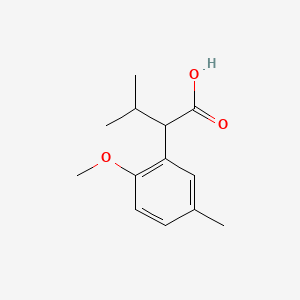
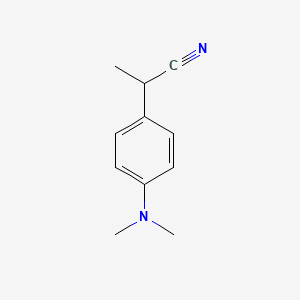
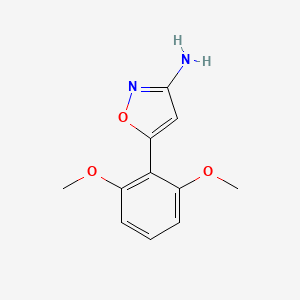


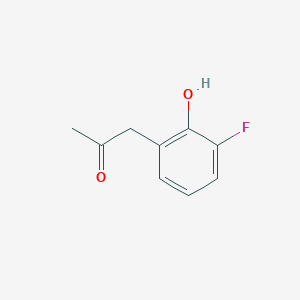
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)
